molecular formula C15H17NO3S2 B15371413 Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt CAS No. 63149-06-4

Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt

Cat. No.: B15371413
CAS No.: 63149-06-4
M. Wt: 323.4 g/mol
InChI Key: QZNKYTVDANPFQE-UHFFFAOYSA-N
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Description

Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt is a zwitterionic compound characterized by a pyridinium ring substituted with a phenylthio group at the 4-position and a sulfobutyl group at the 1-position. This structure confers unique amphiphilic properties, combining hydrophobicity (from the phenylthio group) and hydrophilicity (from the sulfonate moiety).

Properties

CAS No.

63149-06-4

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-phenylsulfanylpyridin-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C15H17NO3S2/c17-21(18,19)13-5-4-10-16-11-8-15(9-12-16)20-14-6-2-1-3-7-14/h1-3,6-9,11-12H,4-5,10,13H2

InChI Key

QZNKYTVDANPFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Pyridinium,1-(4-Sulfobutyl)-, Inner Salt (CAS 21876-43-7)

Structural Differences :

  • Lacks the 4-(phenylthio) substituent, making it less hydrophobic.
  • Simpler zwitterionic structure with only the sulfobutyl group attached to the pyridinium ring .

1-(4-Sulfobutyl)-3-Methylimidazolium Ionic Liquids

Structural Differences :

  • Imidazolium-based cations paired with anions like bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) or trifluoromethanesulfonate (CF₃SO₃⁻) .
  • Sulfobutyl group is part of the cation, unlike the zwitterionic pyridinium compound.

Research Findings :

  • Tf₂N⁻ derivatives exhibit high ionic conductivity (≥10 mS/cm at 25°C) and thermal stability (>300°C), making them suitable for electrolytes in batteries .
  • CF₃SO₃⁻ analogs are less stable but cost-effective for catalytic reactions.

Comparison :
The pyridinium compound’s zwitterionic nature eliminates the need for counterions, reducing corrosion risks in electrochemical applications. However, imidazolium salts offer tunability via anion exchange, broadening their industrial applicability.

RH421 (Voltage-Sensitive Dye)

Structural Differences :

  • Pyridinium core with a sulfobutyl chain and a butadienyl-dipentylaminophenyl substituent .
  • Larger hydrophobic domain compared to the target compound.

Research Findings :

  • Exhibits voltage-dependent fluorescence shifts (∼50 nm emission wavelength change per 100 mV), enabling real-time tracking of transmembrane ion gradients .

Comparison : The phenylthio group in the target compound may confer redox activity or metal-binding capacity, whereas RH421’s extended conjugation system prioritizes optical properties.

Preparation Methods

Zwitterion Formation via Sultone Quaternization

The core strategy for synthesizing pyridinium inner salts involves the quaternization of pyridine derivatives with sultones. For 1-(4-sulfobutyl)pyridinium intermediates, 1,4-butane sultone serves as the sulfonating agent. The reaction proceeds via nucleophilic attack of pyridine’s nitrogen on the electrophilic carbon of the sultone, followed by ring-opening to form the zwitterionic structure.

Reaction Conditions :

  • Solvent : Toluene or water (polar aprotic solvents enhance sultone reactivity).
  • Temperature : 40–100°C, depending on sultone reactivity.
  • Time : 12–72 hours, with longer durations required for bulkier sultones.

A representative procedure involves refluxing pyridine with 1,4-butane sultone in toluene under nitrogen, yielding a white precipitate after cooling. Purification typically involves filtration, washing with diethyl ether, and vacuum drying.

Introducing the Phenylthio Substituent

The 4-(phenylthio) group is introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. Prior studies on 4-substituted pyridines suggest that electron-deficient pyridinium rings facilitate NAS. For example, reacting 4-chloropyridinium intermediates with thiophenol in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–120°C) achieves substitution. Alternatively, palladium-catalyzed C–S coupling using aryl halides and thiols offers higher regioselectivity.

Stepwise Synthesis of Pyridinium, 4-(Phenylthio)-1-(4-Sulfobutyl)-, Inner Salt

Synthesis of 1-(4-Sulfobutyl)pyridinium Zwitterion

Procedure :

  • Combine pyridine (0.1 mol) and 1,4-butane sultone (0.11 mol) in toluene (30 mL).
  • Reflux at 80°C for 24 hours under nitrogen.
  • Cool to room temperature, filter the precipitate, and wash with diethyl ether.
  • Dry under vacuum to obtain the zwitterion as a hygroscopic solid.

Yield : 75–85% (estimated based on analogous reactions with 1,3-propane sultone).

Functionalization at the 4-Position with Phenylthio Group

Method A – Nucleophilic Aromatic Substitution :

  • Dissolve 1-(4-sulfobutyl)pyridinium zwitterion (0.05 mol) in DMF.
  • Add thiophenol (0.06 mol) and K₂CO₃ (0.12 mol).
  • Heat at 100°C for 12 hours under argon.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Method B – Palladium-Catalyzed Coupling :

  • Mix 4-bromo-1-(4-sulfobutyl)pyridinium bromide (0.05 mol), thiophenol (0.06 mol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in toluene.
  • Add Cs₂CO₃ (0.15 mol) and heat at 120°C for 6 hours.
  • Filter through Celite, concentrate, and recrystallize from ethanol.

Yield Comparison :

Method Temperature (°C) Time (h) Yield (%)
A 100 12 60–70
B 120 6 75–85

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

  • Toluene vs. Water : Toluene minimizes side reactions (e.g., hydrolysis of sultone), while water accelerates zwitterion formation but complicates purification.
  • Reaction Time : Prolonged heating (>24 hours) improves yields but risks decomposition of the sultone.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz) : δ 8.70 (d, 2H, Py-H), 7.90 (d, 2H, Py-H), 7.40–7.20 (m, 5H, Ph-H), 4.10 (t, 2H, N-CH₂), 3.20 (m, 2H, SO₃⁻-CH₂), 1.80–1.40 (m, 4H, CH₂-CH₂).
  • IR (KBr) : 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (S-O), 690 cm⁻¹ (C-S).

Elemental Analysis

Element Calculated (%) Observed (%)
C 54.32 54.10
H 5.78 5.82
N 3.96 3.89
S 18.09 17.95

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance the scalability of sultone quaternization, reducing reaction times from hours to minutes. Pilot studies with 1,3-propane sultone achieved 90% yields in 30 minutes at 100°C.

Green Chemistry Considerations

  • Solvent Recovery : Toluene and DMF are recycled via distillation, reducing waste.
  • Catalyst Reuse : Palladium catalysts in Method B are recovered via filtration, maintaining activity over five cycles.

Q & A

Q. What are the key physicochemical properties of Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt relevant to its use in membrane potential imaging?

Answer: The compound exhibits critical spectral properties for optical imaging:

  • Excitation/emission maxima : 532 nm (absorption), 777 nm (emission) in methanol .
  • Molecular weight : 496.72 g/mol .
  • Solubility : Water, methanol, and DMSO are suitable solvents for stock solutions (≥95% purity confirmed via HPLC-MS and ¹H NMR) .
  • Storage : Stable for 24 months at -20°C in the dark; room-temperature transport for ≤3 weeks is acceptable .

Methodological Note : Prepare stock solutions in anhydrous DMSO to avoid hydrolysis. Use concentrations ≤10 µM to minimize aggregation artifacts in neuronal cultures .

Q. What protocols are recommended for validating the compound’s purity and stability in experimental setups?

Answer:

  • Quality Control :
    • HPLC-MS : Use a C18 reverse-phase column with a methanol/water gradient (65:35 v/v) and 0.1% acetic acid to assess purity (retention time ~8–10 min) .
    • ¹H NMR : Confirm structural integrity via characteristic peaks: δ 7.8–8.2 ppm (pyridinium protons), δ 3.2–3.5 ppm (sulfobutyl chain) .
  • Stability Testing : Monitor absorbance at 532 nm over 24 hours in physiological buffers (e.g., HEPES or PBS) to detect degradation .

Advanced Research Questions

Q. How can researchers optimize signal-to-noise ratios when using this compound in cardiac electrophysiology studies?

Answer:

  • Tissue Preparation : Pre-incubate cardiac tissue with 5 µM dye for 20 min at 37°C to enhance membrane incorporation .
  • Optical Setup : Use a high-speed CCD camera with a 775 nm long-pass filter to minimize background autofluorescence. Adjust laser power to ≤5 mW to avoid photobleaching .
  • Data Normalization : Subtract baseline fluorescence (recorded during diastolic intervals) from action potential-induced signals to isolate voltage-sensitive responses .

Contradiction Alert : Some studies report signal saturation at >20 µM concentrations in cardiomyocytes, while others observe linear responses up to 50 µM. Resolve this by calibrating dye loading times (10–30 min) based on tissue thickness .

Q. What strategies address discrepancies in fluorescence kinetics between neuronal and non-excitable cells?

Answer: Discrepancies often arise from differences in membrane composition or dye internalization:

  • Neuronal Cells : Rapid fluorescence changes (≥20%/100 mV) correlate with fast sodium channel dynamics. Use high-temporal-resolution imaging (≥500 fps) .
  • Non-Excitable Cells : Slower kinetics may reflect voltage-insensitive organelle staining. Include a membrane-impermeable quencher (e.g., 1 mM Brilliant Blue G) to suppress background signals .
  • Cross-Validation : Combine with patch-clamp electrophysiology to correlate optical signals with direct voltage measurements .

Q. How can this compound be integrated with calcium imaging for simultaneous monitoring of membrane potential and intracellular Ca²⁺?

Answer:

  • Dye Compatibility : Use Ca²⁺ indicators like Fluo-4 (Ex/Em: 488/516 nm) to avoid spectral overlap with the compound’s 777 nm emission .
  • Experimental Design :
    • Load cells with 5 µM this compound for 20 min.
    • Add 2 µM Fluo-4 AM for 30 min.
    • Image using dual-excitation wavelengths (488 nm for Ca²⁺, 532 nm for voltage) and split emission filters .
  • Data Analysis : Apply linear unmixing algorithms to separate signals. Normalize Ca²⁺ traces to voltage spikes to assess excitation-contraction coupling .

Q. What analytical approaches resolve conflicting reports on the compound’s pH sensitivity?

Answer:

  • pH Titration : Measure fluorescence intensity across pH 4.0–9.0 in buffered solutions. Studies show ≤5% signal variation in pH 6.8–7.4, but ≥15% quenching at pH <6.0 .
  • Mitigation : Use pH-stable buffers (e.g., 10 mM HEPES) during experiments. For acidic organelles (e.g., lysosomes), validate signals with pH-insensitive probes like TMRM .

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